molecular formula C18H14N2O5S2 B3016844 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-75-1

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B3016844
CAS No.: 682783-75-1
M. Wt: 402.44
InChI Key: RKQLIRGKVRWSCK-OQLLNIDSSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidine core modified with a furan-2-ylmethylene group at position 5 and a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety linked via a propanamide chain. Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties due to their ability to modulate enzyme activity (e.g., protein kinases, cyclooxygenases) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c21-16(19-11-3-4-13-14(8-11)25-10-24-13)5-6-20-17(22)15(27-18(20)26)9-12-2-1-7-23-12/h1-4,7-9H,5-6,10H2,(H,19,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQLIRGKVRWSCK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis details, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving benzo[d][1,3]dioxole and thiazolidine derivatives. The synthesis typically involves the formation of a thiazolidine ring which is crucial for its biological activity. The structural composition includes functional groups that enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit various strains of bacteria and fungi. The mechanism often involves the inhibition of key enzymes or receptors that are vital for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity . The compound's ability to inhibit specific kinases involved in cancer progression further supports its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested for its anticancer efficacy against various human cancer cell lines. The results indicated that it significantly reduced cell viability, with an IC50 value of 1.003 µM against MCF-7 cells. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of related thiazolidine compounds against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting that modifications to the thiazolidine structure could enhance efficacy against resistant strains .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Cytokine Modulation : It can modulate the production of cytokines involved in inflammatory responses.
  • Kinase Inhibition : Inhibition of specific kinases related to cancer cell proliferation and survival has been observed.

Data Summary Table

Biological ActivityIC50 Value (µM)Target Cell Line/OrganismReference
Anticancer (MCF-7)1.003Breast Cancer
Anticancer (A549)5.4Lung Cancer
AntimicrobialVariesVarious Bacteria
Anti-inflammatoryNot specifiedIn vitro models

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities. Key applications include:

  • Antimicrobial Activity : The thiazolidinone and furan moieties have been associated with antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : The unique structural arrangement allows for potential interactions with cancer cell pathways. Similar compounds have demonstrated cytotoxic effects on cancer cells, suggesting that this compound may also possess anticancer activity.
  • Anti-inflammatory Effects : The benzo[d][1,3]dioxole component is known to exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions. A proposed synthetic route includes:

  • Formation of the thiazolidinone ring through cyclization reactions.
  • Coupling the furan derivative to the thiazolidinone core.
  • Final modification to introduce the benzo[d][1,3]dioxole moiety.

Understanding the mechanism of action requires detailed interaction studies with biological targets using techniques such as molecular docking and in vitro assays to elucidate pharmacodynamics and pharmacokinetics.

Future Research Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

  • In vivo Studies : Assessing the efficacy and safety profile through animal models.
  • Mechanistic Studies : Elucidating the pathways through which this compound exerts its effects on target cells.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Key Observations:

The Z-configuration in ’s benzylidene group may reduce steric hindrance compared to the E-configuration in the target compound, affecting target binding .

Electronic Effects :

  • The thioxo group (C=S) at position 2 in the target compound and enhances tautomerism and hydrogen-bond acceptor capacity compared to dioxo (C=O) derivatives like those in .

Physicochemical Properties

Property Target Compound Compound Compound
Predicted logP ~3.2 (high lipophilicity) ~2.8 ~4.1 (due to chloro substituent)
Aqueous Solubility Low Moderate (pyridine enhances polarity) Very low
Hydrogen-Bond Acceptors 7 6 6

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